molecular formula C39H56O10 B1237321 [(3'R,4S,5'S,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate CAS No. 127346-83-2

[(3'R,4S,5'S,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate

Cat. No.: B1237321
CAS No.: 127346-83-2
M. Wt: 684.9 g/mol
InChI Key: OSQLEUPDNRRMMI-NULVQKFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 6441217 is a natural product found in Streptomyces hygroscopicus with data available.

Scientific Research Applications

Chiral Building Blocks for Prostanoids

A study by Valiullina et al. (2019) discusses the synthesis of methyl (Z)-3-[(2R,3R,4S,5S)-5-(2-methoxy-2-oxoethyl)-3,4-(isopropylidenedioxy)tetrahydrofuran-2-yl]-prop-2-enoate, a compound that undergoes intramolecular carbocyclization. This process results in three cycles with side substituents and is significant for the formation of prostanoids, which are a group of physiologically active lipid compounds having diverse hormone-like effects in animals (Valiullina et al., 2019).

Asymmetric Synthesis of Polyfunctional Spiroketals

Gerber‐Lemaire and Vogel (2004) describe a method for the asymmetric synthesis of polyfunctional 1,7-dioxaspiro[5.5]undecanes, which are valuable in the synthesis of complex organic molecules. The study demonstrates an efficient process for producing these spiroketals, which are crucial intermediates in various synthetic organic chemistry applications (Gerber‐Lemaire & Vogel, 2004).

Lipase Mediated Resolution in Pheromone Enantiosynthesis

Izquierdo et al. (2001) explored the lipase-mediated resolution of 1,3-butanediol derivatives, leading to chiral building blocks for pheromone enantiosynthesis. This research highlights the application of biocatalysis in developing chiral intermediates for synthesizing pheromones, contributing to the field of bioorganic chemistry (Izquierdo et al., 2001).

Non-iterative Asymmetric Synthesis of C15 Polyketide Spiroketals

Meilert, Pettit, and Vogel (2004) conducted a study on the non-iterative asymmetric synthesis of C15 polyketide spiroketals. This research is essential for the pharmaceutical industry, as spiroketals are key structural components in many bioactive natural products, including antibiotics and antitumor agents (Meilert, Pettit, & Vogel, 2004).

Conjugate Addition in Modified Carbohydrate Synthesis

Valdersnes et al. (2012) reported on the synthesis of modified carbohydrates through conjugate addition of propane-1,3-dithiol to α,β-unsaturated ketones. This research provides insights into novel methods for synthesizing carbohydrate analogues, which are significant in medicinal chemistry and drug development (Valdersnes et al., 2012).

Properties

CAS No.

127346-83-2

Molecular Formula

C39H56O10

Molecular Weight

684.9 g/mol

IUPAC Name

[(3'R,4S,5'S,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate

InChI

InChI=1S/C39H56O10/c1-10-22(4)33-26(8)17-31(40)38(49-33)19-29-18-28(48-38)15-14-24(6)32(47-36(41)21(2)3)23(5)12-11-13-27-20-45-35-34(44-9)25(7)16-30(37(42)46-29)39(27,35)43/h10-14,16,21,23,26,28-35,40,43H,15,17-20H2,1-9H3/b12-11+,22-10+,24-14+,27-13+/t23-,26-,28+,29-,30?,31+,32?,33+,34+,35+,38-,39+/m0/s1

InChI Key

OSQLEUPDNRRMMI-NULVQKFASA-N

Isomeric SMILES

C/C=C(\C)/[C@@H]1[C@H](C[C@H]([C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4(C(C=C([C@H]5OC)C)C(=O)O3)O)C)OC(=O)C(C)C)\C)O)C

SMILES

CC=C(C)C1C(CC(C2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)OC(=O)C(C)C)C)O)C

Canonical SMILES

CC=C(C)C1C(CC(C2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)OC(=O)C(C)C)C)O)C

Synonyms

UK 78629
UK-78629

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3'R,4S,5'S,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate
Reactant of Route 2
[(3'R,4S,5'S,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate
Reactant of Route 3
[(3'R,4S,5'S,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate
Reactant of Route 4
[(3'R,4S,5'S,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate
Reactant of Route 5
[(3'R,4S,5'S,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate
Reactant of Route 6
[(3'R,4S,5'S,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate

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